molecular formula C17H21NO4 B6243761 2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2728644-42-4

2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6243761
CAS RN: 2728644-42-4
M. Wt: 303.4
InChI Key:
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Description

Synthesis Analysis

The compound is used in the efficient synthesis of rigid dipeptide mimetics, valuable in peptide-based drug discovery. This involves synthesis of azabicyclo [X.Y.0]alkane amino acids as key intermediates. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . Common amine protection methods include simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group. The structure can be represented by the SMILES notation: CC(C)(C)OC(=O)N1CC2(C(=O)O)CC1C2 .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and the subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "4-phenyl-2-azabicyclo[2.1.1]hexane", "tert-butyl chloroformate", "triethylamine", "methanol", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in methanol", "Formation of the bicyclic ring system by treating the protected amine with acetic anhydride and glacial acetic acid", "Deprotection of the amine group with hydrochloric acid in methanol", "Introduction of the carboxylic acid group by treating the amine with sodium hydroxide and carbon dioxide in water, followed by neutralization with sodium bicarbonate and salt formation with sodium chloride" ] }

CAS RN

2728644-42-4

Molecular Formula

C17H21NO4

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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